molecular formula C8H11NO3 B13216784 6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one

Katalognummer: B13216784
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: KBHOFJIZACESGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3,10-dioxatricyclo[5210,1,5]decan-4-one is a complex organic compound with a unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in specialized industrial processes.

Wirkmechanismus

The mechanism of action of 6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Aminotetrahydro-3H-3a,6-epoxyisobenzofuran-1(4H)-one: Shares a similar tricyclic structure but differs in functional groups.

    3,10-Dioxatricyclo[5.2.1.0,1,5]decan-4-one: Lacks the amino group present in 6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one.

Uniqueness

6-Amino-3,10-dioxatricyclo[5210,1,5]decan-4-one is unique due to its specific tricyclic structure and the presence of an amino group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

6-amino-3,10-dioxatricyclo[5.2.1.01,5]decan-4-one

InChI

InChI=1S/C8H11NO3/c9-6-4-1-2-8(12-4)3-11-7(10)5(6)8/h4-6H,1-3,9H2

InChI-Schlüssel

KBHOFJIZACESGN-UHFFFAOYSA-N

Kanonische SMILES

C1CC23COC(=O)C2C(C1O3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.